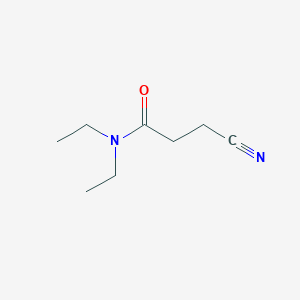

3-cyano-N,N-diethylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-cyano-N,N-diethylpropanamide |

InChI |

InChI=1S/C8H14N2O/c1-3-10(4-2)8(11)6-5-7-9/h3-6H2,1-2H3 |

InChI Key |

GLVRRBWCQWKHQP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyano N,n Diethylpropanamide and Its Structural Analogues

Direct Synthesis Routes to 3-cyano-N,N-diethylpropanamide

Direct synthetic methods focus on the formation of the amide bond as a key step in constructing the target molecule from precursors that already contain the cyano group.

Nucleophilic acyl substitution is a fundamental reaction for the formation of amides. In this approach, a derivative of 3-cyanopropanoic acid, activated for nucleophilic attack, is reacted with diethylamine (B46881). The most common activated derivatives are acyl chlorides. libretexts.orgpressbooks.pub

The general reaction involves the conversion of 3-cyanopropanoic acid to its more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 3-cyanopropanoyl chloride is then treated with diethylamine. The reaction usually requires a base to neutralize the hydrochloric acid byproduct. libretexts.org Often, a second equivalent of the amine itself serves as the base. libretexts.org

General Reaction Scheme:

Activation of Carboxylic Acid: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl (where R = -CH₂CH₂CN)

Amide Formation: R-COCl + 2 (CH₃CH₂)₂NH → R-CON(CH₃CH₂)₂ + (CH₃CH₂)₂NH₂⁺Cl⁻

This method is highly efficient for the synthesis of a wide range of amides from various amines and acyl chlorides. pressbooks.pub

| Starting Material | Activating Reagent | Nucleophile | Product |

|---|---|---|---|

| 3-cyanopropanoic acid | Thionyl chloride (SOCl₂) | Diethylamine | This compound |

| 3-cyanopropanoic acid | Oxalyl chloride ((COCl)₂) | Diethylamine | This compound |

Direct amidation of carboxylic acids without prior conversion to a more reactive species is an increasingly popular and atom-economical approach. These reactions typically require a coupling agent to facilitate the formation of the amide bond by activating the carboxylic acid in situ. researchgate.netnih.gov

For the synthesis of this compound, 3-cyanopropanoic acid is reacted directly with diethylamine in the presence of a coupling agent. A variety of coupling agents can be employed, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, HBTU). researchgate.netsemanticscholar.org The reaction is generally performed in an inert solvent and may require the addition of a non-nucleophilic base.

The use of imidazole-based reagents, such as those that form imidazole (B134444) ureas, also provides a chemoselective method for the direct conversion of carboxylic acids to amides. organic-chemistry.org

| Coupling Agent | Full Name | Typical Reaction Conditions |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Organic solvent (e.g., DCM, DMF), Room temperature |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Aqueous or organic solvent, often with an additive like HOBt |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Organic solvent (e.g., DMF), Base (e.g., DIPEA) |

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot methods for the synthesis of amides from aldehydes have been developed. capes.gov.brmdma.chnih.gov A plausible one-pot route to this compound could start from an aldehyde precursor.

For instance, a tandem process could involve the formation of a nitrile from an aldehyde, followed by its partial hydrolysis to an amide. mdma.ch A chemo-enzymatic cascade has also been reported for the cyanide-free synthesis of nitriles from aldehydes, which can be further transformed into amides in a one-pot fashion. nih.gov These methods often involve the in-situ generation of a reactive intermediate that is then trapped by the amine.

While not specifically documented for this compound, these protocols offer a template for its potential synthesis from suitable starting materials like 3-cyanopropanal.

Synthesis via Functional Group Interconversions

An alternative synthetic strategy involves the modification of a molecule that already possesses the required carbon framework. This can be achieved by transforming existing functional groups into the desired cyano and amide moieties.

Starting from readily available dinitriles or diacids, such as derivatives of succinic acid, selective functional group transformation can yield the target molecule.

One potential route starts with succinonitrile (B93025) (1,4-dicyanobutane). Selective partial hydrolysis of one of the nitrile groups to a carboxylic acid, followed by amidation, could lead to the desired product. However, controlling the selectivity of the hydrolysis can be challenging.

A more controlled approach might involve succinic anhydride (B1165640). The ring-opening of succinic anhydride with diethylamine would yield N,N-diethylsuccinamic acid. The remaining carboxylic acid group could then be converted to a nitrile. The dehydration of the corresponding primary amide (derived from the carboxylic acid) is a common method for nitrile synthesis.

| Precursor | Intermediate | Target Functional Group | Potential Reaction |

|---|---|---|---|

| Succinonitrile | 4-amino-4-oxobutanenitrile | Amide | Selective hydrolysis and amidation |

| Succinic Anhydride | N,N-diethylsuccinamic acid | Nitrile | Amidation followed by dehydration of the second carboxyl group (via its primary amide) |

Another synthetic pathway begins with a precursor that already contains the N,N-diethylamide functionality. For example, N,N-diethylsuccinamide, which has two amide groups, could be a suitable starting material.

The key step in this route would be the selective dehydration of one of the primary amide groups (if starting from the corresponding diamide) to a nitrile. This transformation is typically achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The challenge in this approach lies in achieving selective dehydration if the starting material is a diamide.

A more feasible route would start from N,N-diethylsuccinamic acid (as described in 2.2.1), convert the free carboxylic acid to a primary amide, and then dehydrate this primary amide to the nitrile.

Reductive and Oxidative Conversions in Synthesis

Reductive and oxidative transformations offer plausible, albeit less direct, pathways to this compound and its analogues. These methods often involve the manipulation of functional groups in precursor molecules.

One potential reductive strategy is the reductive amination of a β-ketonitrile. This process would involve the reaction of a suitable β-ketonitrile precursor with diethylamine, followed by reduction of the intermediate enamine or iminium ion. Reductive amination is a versatile method for amine synthesis from carbonyl compounds wikipedia.org. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of other functional groups masterorganicchemistry.com. While specific examples for the synthesis of this compound via this route are not documented, the reductive amination of β-ketoesters, which are structurally related to β-ketonitriles, has been reported researchgate.net.

| Precursor Type | Reagents | Product Type | Reference |

| β-Ketonitrile | Diethylamine, NaBH₃CN | β-Amino Amide | wikipedia.orgrsc.org |

| β-Ketoester | Amines, Reducing Agent | β-Amino Ester | researchgate.net |

An oxidative approach could involve the oxidative decyanation-amidation of β-ketonitriles. A catalyst-free method has been developed for the synthesis of α-ketoamides from β-ketonitriles and primary amines using a hydrogen peroxide-sodium carbonate adduct researchgate.net. While this specific reaction yields an α-ketoamide, modifications to the substrate and reaction conditions could potentially lead to the desired β-cyano amide. Another oxidative strategy involves the direct oxidative amidation of aldehydes with amines, often catalyzed by transition metals like copper organic-chemistry.org. Adapting this to a cyano-containing aldehyde precursor could provide a route to the target molecule. Furthermore, the synthesis of cyanamides through the oxidation-cyanation of primary and secondary amines has been demonstrated, showcasing an oxidative approach to C-N bond formation involving a cyano group acs.org.

| Starting Material | Reagents | Product | Reference |

| β-Ketonitrile, Primary Amine | Na₂CO₃·1.5H₂O₂ | α-Ketoamide | researchgate.net |

| Aldehyde, Amine | Copper Catalyst, Oxidant | Amide | organic-chemistry.org |

| Secondary Amine | N-Chlorosuccinimide, Zn(CN)₂ | Cyanamide | acs.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex organic molecules. For this compound, catalytic methods would likely focus on the conjugate addition of a cyanide source to N,N-diethylacrylamide.

Transition metals are widely used to catalyze a variety of organic transformations, including hydrocyanation. The hydrocyanation of alkenes , which involves the addition of hydrogen cyanide (HCN) across a double bond, is a powerful method for preparing nitriles rsc.org. This reaction is often catalyzed by nickel or palladium complexes rsc.orgresearchgate.nettue.nl. The application of a transition-metal-catalyzed hydrocyanation to N,N-diethylacrylamide would directly yield this compound. While the direct hydrocyanation of acrylamides is not extensively reported, the hydrocyanation of vinylarenes and dienes is well-established, suggesting the feasibility of this approach tue.nl. Recent advances have also focused on developing cyanide-free methods, where a nitrile equivalent is used chemrxiv.org.

| Catalyst System | Substrate Type | Product | Reference |

| Nickel/Phosphine Ligand | Alkene | Nitrile | rsc.orgresearchgate.net |

| Palladium/Phosphine Ligand | Alkene | Nitrile | researchgate.net |

Furthermore, copper-catalyzed oxidative coupling reactions have been employed for the cyanation of secondary amines to form cyanamides, demonstrating the utility of copper in C-N bond formation involving cyano groups nih.gov.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for asymmetric synthesis. A key potential application in the synthesis of this compound is the organocatalytic Michael addition of a cyanide source to N,N-diethylacrylamide. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated compounds researchgate.netnih.gov. For instance, the asymmetric aza-Michael reaction of amines and amides has been extensively studied, providing a basis for the analogous addition of cyanide nih.gov. While specific examples with N,N-diethylacrylamide and cyanide are not prevalent, the general principles of organocatalytic Michael additions are well-established for a variety of Michael donors and acceptors researchgate.netnih.gov.

| Catalyst Type | Reaction | Substrate | Product | Reference |

| Cinchona Alkaloid Derivative | aza-Michael Addition | α,β-Unsaturated Ketone | Chiral β-Amino Ketone | nih.gov |

| Dipeptide | Michael Addition | N-Arylmaleimide | Chiral Succinimide | mdpi.com |

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reagents that are soluble in different, immiscible phases. In the context of synthesizing this compound, PTC would be particularly useful for the cyanation of a suitable precursor using an inorganic cyanide salt (e.g., KCN or NaCN), which is soluble in an aqueous phase, and an organic substrate soluble in an organic solvent phasetransfercatalysis.com. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the substrate phasetransfercatalysis.comgoogle.com.

The application of PTC to the Michael addition of cyanide to N,N-diethylacrylamide is a highly plausible synthetic route. This approach would involve a biphasic system of an organic solvent containing the acrylamide (B121943) and the catalyst, and an aqueous solution of the cyanide salt. The PTC-mediated cyanation of benzyl (B1604629) chloride is a classic example that demonstrates the effectiveness of this methodology phasetransfercatalysis.com.

| Catalyst | Reactants | Solvent System | Product Type | Reference |

| Quaternary Ammonium Salt | Alkyl Halide, KCN | Organic/Aqueous | Alkyl Nitrile | phasetransfercatalysis.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. Key aspects include the use of safer solvents, minimizing waste, and employing energy-efficient methods.

Conducting reactions without a solvent, or in a neat fashion, is a core principle of green chemistry as it eliminates solvent waste and can lead to shorter reaction times and simpler work-ups. The Michael addition is a reaction that has been successfully performed under solvent-free conditions ijsdr.orgias.ac.inresearchgate.net. The solvent-free Michael addition of amines to electron-deficient alkenes has been shown to proceed efficiently at room temperature without a catalyst, yielding β-amino derivatives in high yields semanticscholar.org. This suggests that the conjugate addition of a cyanide source to N,N-diethylacrylamide could potentially be achieved under similar solvent-free conditions, possibly with microwave irradiation to accelerate the reaction ias.ac.in.

Furthermore, direct amidation of carboxylic acids and amines has been achieved under solvent-free conditions using microwave assistance and a catalytic amount of ceric ammonium nitrate (B79036), showcasing a green approach to amide bond formation that could be relevant for the synthesis of the precursor N,N-diethylacrylamide mdpi.com.

| Reaction Type | Reactants | Conditions | Advantage | Reference |

| Michael Addition | Amine, α,β-Unsaturated Nitrile | Neat, Room Temperature | No solvent, no catalyst | semanticscholar.org |

| Michael Addition | Active Methylene (B1212753) Compound, α,β-Unsaturated Carbonyl | K₂CO₃, Microwave | Solvent-free, rapid | ias.ac.in |

| Amidation | Carboxylic Acid, Amine | CAN (cat.), Microwave | Solvent-free, rapid | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a pivotal technology, offering significant enhancements over conventional heating methods. The primary advantages include a dramatic reduction in reaction times, increased product yields, and often milder reaction conditions which contribute to cleaner reaction profiles with fewer byproducts. semanticscholar.org This methodology's efficiency stems from the direct and rapid transfer of energy to polar molecules, ensuring uniform and instantaneous heating that is not reliant on thermal conductivity or convection. mdpi.com

In the context of cyano-amide synthesis, microwave irradiation has been effectively employed for various structural analogues. For instance, the Knoevenagel condensation, a key reaction for forming carbon-carbon bonds, has been adapted for microwave conditions. The synthesis of unsaturated cyanoacetamide derivatives was achieved by reacting 4-hydroxybenzaldehyde (B117250) and 2-cyanoacetamide (B1669375) in the presence of ammonium acetate (B1210297). This reaction was completed in a microwave oven at 160 W in just 40 seconds, yielding the product in high purity. nih.gov

Furthermore, a green chemistry approach for the direct synthesis of amides from carboxylic acids and amines has been developed using microwave energy under solvent-free conditions. nih.gov This method, which can be facilitated by trace amounts of a catalyst like ceric ammonium nitrate (CAN), provides a rapid and efficient route to amides. nih.govmdpi.com The reactions are typically carried out in an open microwave reactor, allowing for swift and effective synthesis compared to traditional procedures. nih.gov For related structures like N,N'-diaryl cyanoguanidines, microwave-assisted synthesis from their corresponding thioureas in polar solvents has proven to be a mild, efficient, and high-yielding method. nih.gov

The application of microwave technology is particularly advantageous as it often aligns with the principles of green chemistry by reducing energy consumption and minimizing or eliminating the use of hazardous solvents. nih.govnih.gov

Interactive Table: Microwave-Assisted Synthesis of Cyano-Amide Analogues

| Product Class | Reactants | Catalyst/Solvent | Microwave Conditions | Reaction Time | Yield |

|---|---|---|---|---|---|

| Unsaturated Cyanoacetamides nih.gov | Aromatic Aldehyde, 2-Cyanoacetamide | Ammonium Acetate / Solvent-free | 160 W | 40 seconds | 98.6% |

| Amides nih.govmdpi.com | Carboxylic Acid, Amine | Ceric Ammonium Nitrate (CAN) / Solvent-free | 160-165 °C | 2 hours | ~95% |

| Dicyano Imidazoles semanticscholar.org | Aromatic Aldehyde, Diaminomaleonitrile | HNO₃ / Acetonitrile (B52724) | 70 °C | 3-5 minutes | 89-98% |

| Quinolines nih.gov | Propargylated-flavone, Aldehyde, Aniline | YbCl₃ / Solvent-free | 100 °C | 4 minutes | 80-95% |

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic benefits over traditional organic solvents. For the synthesis of cyano-amides, aqueous routes have been successfully established, particularly for the parent compound, cyanoacetamide.

A well-documented procedure involves the reaction of ethyl cyanoacetate (B8463686) with concentrated aqueous ammonia (B1221849). orgsyn.org The reaction proceeds readily; upon mixing the reactants, the solution warms slightly and clarifies within minutes. Subsequent cooling in an ice-salt mixture induces crystallization of the cyanoacetamide product. This method is highly efficient, providing the product in excellent yields of 86–88% after purification. orgsyn.org The simplicity and effectiveness of this aqueous-based synthesis highlight its potential for adaptation to produce N-substituted derivatives like this compound.

While direct synthesis of more complex analogues in purely aqueous media is less commonly reported, water is frequently used in the workup and purification stages of reactions conducted in organic solvents. For example, in the synthesis of (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide, the reaction mixture, initially in an organic solvent, is poured into water, and the pH is adjusted with acid to facilitate product isolation. justia.com Similarly, processes have been developed where a reaction product formed in an alcoholic solvent is subsequently treated with an aqueous acid to isolate the final compound. googleapis.com These examples underscore the compatibility of cyano-amide structures with aqueous environments, further supporting the viability of developing fully aqueous synthetic routes.

Interactive Table: Synthesis of Cyanoacetamide in Aqueous Medium

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| Ethyl Cyanoacetate orgsyn.org | Concentrated Aqueous Ammonia | Water | Cooling in ice-salt bath | 86-88% |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic routes to this compound and its analogues are critically dependent on the chosen methodology. A comparative analysis of conventional heating, microwave-assisted synthesis, and reactions in different media reveals significant trade-offs in terms of reaction time, yield, purity, and environmental impact.

Reaction Time and Energy Efficiency: Microwave-assisted synthesis consistently demonstrates a profound advantage in reducing reaction times compared to conventional heating methods. For example, the synthesis of certain heterocyclic compounds under microwave irradiation can be completed in as little as 4 minutes, whereas the same reaction under conventional oil-bath heating requires 60 minutes. nih.gov This acceleration is attributed to the efficient and direct energy transfer of microwaves. nih.gov This not only shortens the production cycle but also leads to considerable energy savings. Conventional methods, often requiring prolonged periods of reflux (e.g., 6-15 hours), are inherently more energy-intensive. justia.comgoogle.com

Yield and Product Purity: Microwave-assisted methods frequently result in higher yields and cleaner products. semanticscholar.orgresearchgate.net The rapid heating minimizes the formation of side products that can occur during lengthy conventional heating. semanticscholar.org For instance, the yield of certain quinoline (B57606) derivatives was found to be 11–19% higher with microwave irradiation compared to conventional heating. nih.gov In contrast, conventional methods can sometimes lead to complex mixtures and require extensive purification. However, highly optimized conventional methods can also achieve excellent yields, such as the 86-88% yield for cyanoacetamide synthesis in aqueous ammonia orgsyn.org or the 99% yield for N,N-dimethylcyanoacetamide in an optimized solvent-based process. google.com

Environmental Impact and "Green" Metrics: The choice of solvent and reaction conditions has a major impact on the environmental footprint of a synthesis. Aqueous-based methods, such as the synthesis of cyanoacetamide, are inherently greener than those requiring anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or aromatic hydrocarbons. orgsyn.orggoogle.comchemicalbook.com Similarly, solvent-free microwave synthesis represents a significant advancement in green chemistry by eliminating solvent use altogether. nih.gov Conventional syntheses often rely on volatile and potentially toxic organic solvents and may involve harsh conditions, such as very low temperatures (-30°C) and strong bases like n-hexyl lithium, which pose greater handling and disposal challenges. chemicalbook.com

Selectivity: In reactions where multiple products are possible, the choice of synthetic method can influence selectivity. The precise and rapid temperature control possible with microwave reactors can enhance selectivity for the desired product. While specific data on the selectivity for this compound is limited, the general trend in microwave chemistry is toward improved reaction control, which often translates to higher selectivity.

Interactive Table: Comparison of Synthetic Methodologies

| Method | Typical Reaction Time | Typical Yield | Solvents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Microwave-Assisted semanticscholar.orgnih.gov | Minutes to a few hours | High to excellent | Often solvent-free or green solvents | Rapid, high yields, energy efficient, high purity | Requires specialized equipment |

| Aqueous Medium orgsyn.org | ~1 hour | Excellent | Water | Environmentally friendly, safe, low cost | Limited substrate solubility |

| Conventional (Organic Solvent) justia.comgoogle.comgoogle.com | Several hours to overnight | Variable to excellent | Organic (e.g., Ethanol (B145695), THF, Toluene) | Well-established, versatile | Long reaction times, high energy use, solvent waste |

Chemical Reactivity and Transformation Studies of 3 Cyano N,n Diethylpropanamide

Reactivity of the Cyano Group

The cyano group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the entire group to undergo addition reactions.

Hydrolysis and Amide Formation

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides as intermediates. In the case of 3-cyano-N,N-diethylpropanamide, controlled hydrolysis can selectively convert the cyano group into a primary amide, yielding a dicarboxamide derivative. Further hydrolysis would lead to the formation of a dicarboxylic acid monoamide. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom.

While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism is well-established for various nitriles. For instance, related synthetic pathways involving the hydrolysis of cyano groups to amides are known in the production of various chemical intermediates. google.com

Reduction to Amines

The reduction of the cyano group is a common method for the synthesis of primary amines. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Ni, Pd, or Pt), and other hydride reagents. The reduction of this compound would yield 4-amino-N,N-diethylbutanamide.

The choice of reducing agent can be crucial for achieving selectivity. For example, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles, while the more reactive lithium aluminum hydride readily accomplishes this transformation. masterorganicchemistry.com Catalytic hydrogenation is also a widely used industrial method for the reduction of nitriles. organic-chemistry.org A patent describing the synthesis of related diamines mentions the hydrogenation of nitrile functions to primary amines as a key step. google.com

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | Primary Amine |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | High pressure and/or temperature | Primary Amine |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol | Primary Amine |

| Diisopropylaminoborane | Catalytic LiBH₄ | Primary Amine |

Cycloaddition Reactions and Heterocycle Formation

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a route to various nitrogen-containing heterocycles. For example, [3+2] cycloadditions with azides can yield tetrazoles, which are important scaffolds in medicinal chemistry. Similarly, reactions with nitrile oxides can lead to the formation of oxadiazoles. sci-rad.com

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the cyano group to form imine intermediates, which can then be hydrolyzed to ketones. This provides a method for carbon-carbon bond formation. Other nucleophiles, such as amines and alcohols, can also add to the nitrile group, often under catalytic conditions.

Reactivity of the N,N-Diethylpropanamide Moiety

The N,N-diethylpropanamide portion of the molecule is characterized by the robust amide bond. While generally stable, this bond can be cleaved under specific, often harsh, conditions.

Amide Bond Cleavage and Formation

The cleavage of the amide bond in N,N-disubstituted amides like this compound typically requires strong acidic or basic hydrolysis at elevated temperatures. This process breaks the bond between the carbonyl carbon and the nitrogen atom, yielding a carboxylic acid and a secondary amine (diethylamine in this case). The resonance stabilization of the amide bond makes it significantly less reactive than other carbonyl derivatives like esters or acid chlorides. routledge.com

Recent research has explored novel methods for amide bond cleavage under milder conditions, often employing metal catalysts or specific activating agents. nih.govnih.govrsc.orgmdpi.comorganic-chemistry.org For instance, studies on the nitrogenation of tertiary amides have shown that C-C and C-N bond cleavage can be induced to synthesize nitriles. chinesechemsoc.orgchinesechemsoc.org In one study, 3-(4-bromophenyl)-N,N-diethylpropanamide, a compound structurally similar to the subject of this article, was used as a model substrate. This reaction proceeded via activation of the amide, leading to cleavage of both the C-C and C-N bonds. chinesechemsoc.orgchinesechemsoc.org

Table 2: Conditions for Amide Bond Cleavage

| Reagent/Condition | Products from N,N-diethylamide |

|---|---|

| Strong Acid (e.g., H₂SO₄) / Heat | Carboxylic Acid + Diethylammonium Salt |

| Strong Base (e.g., NaOH) / Heat | Carboxylate Salt + Diethylamine (B46881) |

| Transition Metal Catalysis (e.g., Ni, Pd) | Varies depending on reaction partners |

Alpha-Functionalization of the Amide

The carbon atom alpha to the amide carbonyl group in this compound is a primary site for functionalization. This position can be deprotonated by a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the α-position, a key strategy in the synthesis of more complex molecules. The reactivity at this position is influenced by the electronic effects of both the amide and the cyano group.

N-Alkylation and N-Acylation Reactions

While the nitrogen atom of the amide in this compound is part of a tertiary amide and thus lacks a proton for direct deprotonation and subsequent alkylation or acylation, reactions involving the modification of the N,N-diethyl groups are theoretically possible but are not commonly explored synthetic routes. The stability of the tertiary amide makes such transformations challenging under standard conditions.

Investigations into Carbon-Carbon and Carbon-Nitrogen Bond Activation

The activation and cleavage of the robust carbon-carbon and carbon-nitrogen bonds within this compound represent a significant area of research, offering pathways to novel molecular skeletons.

The transformation of the amide group in this compound into a nitrile functionality is a reaction of considerable synthetic interest. This conversion typically involves dehydration of the primary amide precursor or, in the case of a tertiary amide like this, more complex multi-step transformations. Mechanistic studies often point towards pathways involving the activation of the amide carbonyl group by a catalyst, followed by elimination steps to form the nitrile.

The susceptibility of the carbon-carbon and carbon-nitrogen bonds in this compound to cleavage is significantly influenced by the electronic nature of its substituents. The electron-withdrawing cyano group plays a crucial role in activating adjacent bonds. For instance, the presence of the cyano group can facilitate the cleavage of the Cα-Cβ bond under specific catalytic conditions. The nature of the N-alkyl groups (in this case, diethyl) also impacts the steric environment and electronic density at the nitrogen atom, thereby influencing the reactivity of the C-N bond.

The choice of ligand and catalyst is paramount in directing the outcome of reactions involving this compound. Transition metal catalysts, in conjunction with specific ligands, can selectively activate either the C-C or C-N bonds. For example, certain palladium or rhodium complexes have been shown to catalyze the decarbonylative cleavage of the amide bond. The ligand's steric and electronic properties can tune the catalyst's activity and selectivity, favoring one reaction pathway over others and preventing undesired side reactions.

Reaction Mechanisms and Kinetics

Understanding the detailed reaction mechanisms and kinetics is fundamental to optimizing synthetic protocols involving this compound. Kinetic studies, often employing techniques such as in-situ spectroscopy, can provide insights into reaction rates, orders of reaction with respect to reactants and catalysts, and the activation energies of different steps. This data is crucial for elucidating the rate-determining step of a transformation and for designing more efficient catalytic systems. Mechanistic investigations often involve isotopic labeling studies and computational modeling to map out the entire reaction coordinate.

Elucidation of Rate-Determining Steps

The determination of the rate law, an equation that links the reaction rate to the concentration of reactants, is experimentally derived and provides insight into the molecules involved in the rate-determining step. youtube.com For reactions involving amides, the mechanism often involves several stages, such as activation of the amide, nucleophilic attack, and rearrangement or elimination. saskoer.ca Depending on the specific reactants and conditions, any of these steps could be rate-limiting. For instance, in many addition-elimination reactions at a carbonyl group, the initial nucleophilic addition is the rate-determining step. saskoer.ca However, if a stable intermediate is formed, its breakdown could become the slowest step.

Identification of Key Intermediates

Research into the transformation of tertiary amides has shed light on the transient species that govern the reaction pathways. In a powerful transition-metal-free nitrogenation reaction that converts tertiary amides into nitriles through both C–C and C–N bond cleavage, several key intermediates have been proposed and detected. chinesechemsoc.orgchinesechemsoc.org A study on 3-(4-bromophenyl)-N,N-diethylpropanamide, an analogue of this compound, provides a strong model for the intermediates likely involved. chinesechemsoc.org

The reaction, which uses sodium nitrite (B80452) (NaNO₂) as the nitrogen source, proceeds through an initial α-nitrogenation of the amide. chinesechemsoc.org This leads to the formation of an α-nitroso species as a crucial intermediate. chinesechemsoc.orgchinesechemsoc.org The existence of this type of intermediate was supported by an experiment where a synthesized α-oxime substituted amide (a tautomer of the α-nitroso amide) yielded the corresponding nitrile product under the reaction conditions. chinesechemsoc.org

High-resolution mass spectrometry (ESI-HRMS) analysis of the reaction mixture for 3-(4-bromophenyl)-N,N-diethylpropanamide detected several key species, confirming the proposed mechanistic pathway. chinesechemsoc.org The proposed mechanism is as follows:

Activation of the amide.

Formation of an α-nitroso species.

A relay of cyclization and fragmentation occurs through a four-membered ring intermediate. chinesechemsoc.org

This fragmentation produces a key ketenimine salt intermediate and its tautomer, which were detected by HRMS. chinesechemsoc.org

Finally, an oxonium intermediate is thought to facilitate the C-C bond cleavage, leading to the final nitrile product and the release of diethylamine. chinesechemsoc.org

These findings suggest that the transformation of this compound under similar conditions would likely proceed through analogous α-nitroso and ketenimine intermediates.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can profoundly influence the rate and selectivity of chemical reactions by stabilizing or destabilizing reactants, transition states, and intermediates. iupac.orgresearchgate.net For reactions involving charged species or significant changes in polarity, the solvent's properties, such as polarity, dielectric constant, and hydrogen bonding capability, are particularly important. libretexts.orgnovapublishers.com

In the nitrogenation of 3-(4-bromophenyl)-N,N-diethylpropanamide, a systematic study of solvents revealed a significant impact on the reaction yield, which serves as an indicator of reaction efficiency. chinesechemsoc.org The reaction was tested in several common organic solvents, and the results highlight the sensitivity of the transformation to the solvent environment.

The table below summarizes the effect of different solvents on the yield of the nitrile product from 3-(4-bromophenyl)-N,N-diethylpropanamide. chinesechemsoc.org

| Solvent | Dielectric Constant (approx.) | Yield (%) |

| Ethyl Acetate (B1210297) (EtOAc) | 6.0 | 82 |

| Acetonitrile (B52724) (MeCN) | 37.5 | 75 |

| Dichloromethane (B109758) (DCM) | 9.1 | n.d. (not detected) |

Table compiled from data in a study on a related amide. chinesechemsoc.org

From this data, ethyl acetate (EtOAc) provided the highest yield, even though it is less polar than acetonitrile (MeCN). chinesechemsoc.org This suggests that while polarity is a factor, specific solvent-solute interactions may play a more critical role than simply the bulk dielectric constant. The complete inhibition of the reaction in dichloromethane (DCM) is noteworthy and indicates a strong negative effect of this solvent on a key step in the reaction pathway. chinesechemsoc.org Polar aprotic solvents can be particularly effective at solvating cations, leaving anions more reactive, which can significantly alter reaction rates. libretexts.org The optimal conditions for this transformation were ultimately identified using EtOAc as the solvent. chinesechemsoc.org These findings imply that for similar transformations of this compound, the solvent choice would be a critical parameter to optimize, with ethyl acetate being a promising starting point.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Construction

Precursor for Nitrogen-Containing Heterocycles

The presence of the cyano group and the amide functionality in related structures is pivotal for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

While direct evidence for the use of 3-cyano-N,N-diethylpropanamide in the synthesis of pyridone derivatives is not extensively documented, the chemistry of structurally analogous compounds, particularly cyanoacetamide and its derivatives, provides a clear precedent for its potential role. 3-Cyano-2-pyridones are a class of heterocyclic compounds with a wide array of biological activities and applications in materials science. mdpi.com

The synthesis of 3-cyano-2-pyridone scaffolds is often achieved through the reaction of a cyanoacetamide derivative with a 1,3-dicarbonyl compound. For instance, N-alkyl-2-cyanoacetamides react with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) (KOH) to yield N-alkyl-3-cyano-2-pyridone derivatives. sciforum.net This reaction proceeds via a cyclization mechanism, where the active methylene (B1212753) group of the cyanoacetamide attacks the carbonyl carbons of the diketone.

A general scheme for this type of reaction is as follows:

N-alkylated-2-cyanoacetamide derivatives are synthesized by reacting substituted anilines with ethyl cyanoacetate (B8463686). sciforum.net

The resulting cyanoacetamide derivative is then refluxed with acetylacetone in the presence of a base and a solvent like ethanol (B145695) to produce the 3-cyano-2-pyridone derivative. sciforum.net

Various studies have optimized these conditions to produce a diverse library of pyridone compounds with good to excellent yields. mdpi.comsciforum.netresearchgate.net

Table 1: Examples of Pyridone Synthesis using Cyanoacetamide Analogs Interactive table available in HTML version.

| Precursor 1 | Precursor 2 | Catalyst/Base | Solvent | Product Class | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyanoacetamide Derivatives | Acetylacetone | KOH | Ethanol | 3-Cyano-2-pyridone derivatives | 61-79 | sciforum.net |

| 2-Cyanoacetamide (B1669375) | Ynones | K₂CO₃ | 1,4-Dioxane | 3-Cyano-2-pyridones | Moderate to Excellent | mdpi.com |

| Cyanoacetamide | Acetylacetone | Candida rugosa lipase | - | 4,6-dimethyl-3-cyano-2-pyridone | - | researchgate.net |

The formation of fused and bridged ring systems involves complex synthetic strategies, often utilizing intramolecular reactions to build three-dimensional structures. nih.gov The cyano group is a versatile functional group that can participate in such cyclizations. quimicaorganica.org For example, radical cascade addition/cyclization reactions using alkyl nitriles can lead to the synthesis of cyano-containing ring-fused quinazolinones. researchgate.net

However, a direct and documented role for this compound as a precursor in the synthesis of other specific fused or bridged ring systems is not well-established in the reviewed literature. The inherent flexibility of its propanamide chain may not lend itself as readily to the rigid conformational requirements of many fused and bridged structures without significant prior chemical modification.

Integration into Polymeric Materials and Macromolecules

The functional groups within this compound suggest potential applications in polymer chemistry.

There is currently no significant evidence from the available research to suggest that this compound is used as a specialized solvent or as a component in catalytic systems for polymerization processes.

Application in Late-Stage Modification of Complex Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules directly to rapidly generate new chemical entities. This approach avoids the need for de novo synthesis for each new analog.

While LSF is a burgeoning field, there are no specific, documented instances in the reviewed literature of this compound being used as a reagent for the late-stage modification of complex molecular scaffolds. LSF reactions typically involve the activation of strong C-H bonds or the modification of existing functional groups on a complex core structure, and the specific reactivity profile of this compound has not been reported in this context.

Contributions to Chemical Diversity and Library Synthesis

The generation of chemical libraries with high molecular diversity is a cornerstone of modern drug discovery and materials science. Scaffolds derived from this compound could contribute to this endeavor by providing access to unique chemical spaces. The compound's structure is amenable to various synthetic modifications, allowing for the systematic introduction of diverse substituents and the creation of a wide array of analogues.

The presence of the cyano group is particularly advantageous for library synthesis. Nitriles are versatile functional groups that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. This chemical plasticity allows for the divergent synthesis of multiple compound classes from a single precursor.

For instance, a combinatorial library could be envisioned where the cyano group of this compound is subjected to a panel of different reagents to generate a diverse set of initial products. These products could then be further modified, for example, by transformations involving the amide portion of the molecule, to create a second dimension of diversity.

Table 1: Potential Transformations of the Cyano Group for Library Synthesis

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential for Further Diversification |

| Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine | Acylation, alkylation, sulfonylation |

| Hydrolysis (Acidic) | H₂SO₄, H₂O, heat | Carboxylic Acid | Amide coupling, esterification |

| Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate Salt | Conversion to acid and subsequent reactions |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone | Reductive amination, Wittig reaction |

| Cycloaddition | Azides (e.g., NaN₃) | Tetrazole | N-alkylation |

The N,N-diethylamide group, while generally stable, can also be manipulated under certain conditions to introduce further diversity. For example, reduction of the amide would yield an aminopropanol (B1366323) derivative, introducing a hydroxyl group as a new point for modification.

The straightforward, linear nature of the 3-cyanopropanamide core also makes it an attractive scaffold for fragment-based drug discovery (FBDD). Small, low-complexity molecules (fragments) that bind weakly to a biological target can be identified and then elaborated into more potent leads. The derivatives of this compound, with their potential for systematic and diverse modification, could serve as a valuable collection of fragments for screening campaigns.

Advanced Spectroscopic and Analytical Research Methodologies for 3 Cyano N,n Diethylpropanamide

Development and Validation of Chromatographic Methods for Research Applications

Chromatographic methods are central to the separation, identification, and quantification of 3-cyano-N,N-diethylpropanamide in various matrices. The development and validation of these methods are critical to ensure they are suitable for their intended purpose, providing reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. A robust HPLC method has been developed for the determination of related substances in the synthesis of other active pharmaceutical ingredients, where a structurally similar compound, N,N-diethyl cyanoacetamide, is a known impurity ajpaonline.com. While specific validated methods for this compound as the primary analyte are not extensively detailed in publicly available literature, the principles of method development for similar small organic molecules are well-established.

A typical reversed-phase HPLC method for a compound like this compound would be developed and validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness researchgate.netnih.gov.

A representative HPLC method for the analysis of a related compound, N,N-diethyl cyanoacetamide, is detailed in the table below. These conditions can serve as a starting point for the development of a specific method for this compound ajpaonline.com.

| Parameter | Condition |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) ajpaonline.com |

| Mobile Phase | Acetonitrile (B52724): Water (50:50, v/v) ajpaonline.com |

| Flow Rate | 0.9 mL/min ajpaonline.com |

| Detection | PDA at 210 nm ajpaonline.com |

| Column Temperature | 30°C ajpaonline.com |

| Injection Volume | 10 µL ajpaonline.com |

Method validation would involve demonstrating the method's specificity by showing that there is no interference from other components in the sample matrix. Linearity would be established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between concentration and peak area. Accuracy is determined by spiking a sample with a known amount of the compound and measuring the recovery. Precision, including repeatability and intermediate precision, is assessed by performing multiple analyses of the same sample and observing the degree of variation in the results researchgate.netresearchgate.net.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound with the molecular weight and structure of this compound, GC can be a suitable analytical method, provided it has sufficient volatility and does not degrade at the temperatures used in the injection port and column.

The development of a GC method would involve the selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, and the optimization of the temperature program to achieve good separation of the analyte from any impurities google.com. A flame ionization detector (FID) would be a common choice for quantification due to its robustness and linear response to a wide range of organic compounds. For identification purposes, a mass spectrometer (MS) detector would be employed.

While specific GC methods for this compound are not readily found in the literature, a hypothetical set of GC-FID conditions based on the analysis of similar organic molecules is presented below.

| Parameter | Condition |

| Column | Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min |

| Injection Mode | Split |

Validation of a GC method would follow similar principles to HPLC method validation, ensuring specificity, linearity, accuracy, and precision for the intended application nih.gov.

Preparative Chromatography for Compound Isolation

In research and development, it is often necessary to isolate pure this compound from a reaction mixture or a crude product for further studies. Preparative chromatography is the technique of choice for this purpose springernature.comsemanticscholar.org. This technique operates on the same principles as analytical chromatography but on a larger scale to yield significant quantities of the purified compound.

Both preparative HPLC and flash chromatography can be utilized. The choice between these techniques depends on the required purity and the scale of the separation. For high-purity requirements, preparative HPLC is often preferred nih.govnih.govmdpi.com. The method development for preparative chromatography often begins with analytical scale experiments to determine the optimal stationary and mobile phases for the separation springernature.com.

A typical workflow for the preparative isolation of this compound would involve:

Method Development: Screening of different solvent systems and stationary phases on an analytical scale to find conditions that provide good separation of the target compound from its impurities.

Scale-Up: Translating the optimized analytical method to a preparative scale by increasing the column size and flow rate.

Fraction Collection: Collecting the eluent containing the purified compound.

Purity Analysis: Analyzing the collected fractions using an analytical method (e.g., analytical HPLC) to confirm the purity of the isolated compound.

Solvent Removal: Evaporating the solvent to obtain the pure this compound.

Mass Spectrometry (MS) Techniques in Mechanistic and Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound nih.govresearchgate.net. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation, allowing for the straightforward determination of the molecular weight nih.gov.

For this compound (C₈H₁₄N₂O, Molecular Weight: 154.21 g/mol ), in positive ion mode ESI-MS, the expected primary ion would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 155.22. Adducts with sodium [M+Na]⁺ (m/z 177.20) or potassium [M+K]⁺ (m/z 193.19) may also be observed depending on the solvent system and the presence of these salts.

| Ion Species | Expected m/z |

| [M+H]⁺ | 155.22 |

| [M+Na]⁺ | 177.20 |

| [M+K]⁺ | 193.19 |

The choice of solvent is crucial in ESI-MS. Typically, a mixture of water with an organic solvent like acetonitrile or methanol, often with a small amount of an acid such as formic acid to promote protonation, is used pubcompare.ai.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis unt.edu. In a typical MS/MS experiment, the molecular ion of interest (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer unt.edumdpi.com. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural characterization mdpi.comimreblank.ch.

Potential key fragmentations for [C₈H₁₄N₂O+H]⁺ could include:

Loss of the diethylamino group: Cleavage of the amide C-N bond could lead to the loss of diethylamine (B46881) (C₄H₁₁N, 73.14 Da), resulting in an acylium ion.

Cleavage of the ethyl groups: Loss of an ethyl radical (C₂H₅, 29.06 Da) or ethene (C₂H₄, 28.05 Da) from the diethylamino moiety are also possible fragmentation pathways.

Cleavage adjacent to the cyano group: Fragmentation of the propanamide backbone could also occur.

The study of these fragmentation patterns is crucial for confirming the identity of this compound and for distinguishing it from potential isomers. High-resolution mass spectrometry (HRMS) coupled with MS/MS would allow for the determination of the elemental composition of the fragment ions, further aiding in the structural elucidation mdpi.com.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with the molecular formula C₈H₁₄N₂O, HRMS is employed to determine its exact mass to several decimal places. This is achieved using advanced mass analyzers like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers. nih.govpnnl.gov The experimentally determined accurate mass is then compared to the theoretically calculated exact mass, allowing for the confirmation of the elemental formula with high confidence. This capability is a cornerstone of modern chemical analysis, ensuring the precise identification of target molecules in complex matrices. nih.gov

Table 1: Theoretical Accurate Mass Data for this compound This is an interactive data table. Column headers can be clicked to sort the data.

| Molecular Formula | Compound Name | Isotope | Theoretical Exact Mass (Da) |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. Through various advanced one-dimensional and two-dimensional experiments, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR techniques are powerful for deciphering the complex structure of this compound by correlating different nuclei through chemical bonds or through space. nih.govweizmann.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups in the propanamide backbone (-CH₂-CH₂-CN) and between the methylene and methyl protons within the N-ethyl groups (-N-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C), correlating signals over a single bond. sdsu.eduipb.pt It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is crucial for piecing together the molecular skeleton. Key correlations for this compound would include the correlation of the amide carbonyl carbon to the protons on the adjacent methylene groups of both the ethyl and propanamide fragments, as well as the correlation of the nitrile carbon to the protons on its adjacent methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei, generally within 5 Å. princeton.edu This is particularly useful for conformational analysis, such as determining the spatial relationships around the sterically hindered C-N amide bond.

Table 2: Expected 2D NMR Correlations for this compound This is an interactive data table. You can filter the data by entering a value in the search box below.

| Technique | Correlated Nuclei | Expected Key Correlations in this compound | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H (2-3 bonds) | H₂C-C≡N ↔ H₂C-C=O; N-CH₂ ↔ CH₃ | Proton spin systems and adjacent protons |

| HSQC | ¹H - ¹³C (1 bond) | H₂C-C≡N to its C; N-CH₂ to its C; CH₃ to its C | Direct C-H attachments |

| HMBC | ¹H - ¹³C (2-4 bonds) | N-CH₂ protons ↔ Carbonyl C; H₂C-C=O protons ↔ Carbonyl C; H₂C-C=O protons ↔ Nitrile C | Molecular skeleton assembly |

| NOESY | ¹H - ¹H (through space) | Protons on N-ethyl groups ↔ Protons on propanamide backbone | Conformational and stereochemical arrangement |

The carbon-nitrogen bond in an amide functional group possesses significant double-bond character, leading to restricted rotation. In this compound, this restricted rotation makes the two N-ethyl groups chemically non-equivalent at lower temperatures on the NMR timescale. nih.gov

Dynamic NMR (DNMR) is the technique used to study the energetics of such conformational exchange processes. researchgate.net By recording ¹H NMR spectra at various temperatures, the rate of rotation around the C-N amide bond can be determined. At low temperatures, distinct signals are observed for the two separate ethyl groups. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, merge into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single time-averaged signal at higher temperatures. researchgate.net The rate constant for the rotation at the coalescence temperature can be calculated, which in turn allows for the determination of the free energy of activation (ΔG‡) for the rotational barrier. This provides valuable insight into the molecule's conformational stability and dynamics. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared and Ultraviolet-Visible spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively, providing information on functional groups and conjugated systems.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. In this compound, the most prominent and diagnostic absorption bands are due to the nitrile and amide groups. The C≡N stretch of the nitrile group appears as a sharp, medium-intensity band in a relatively uncongested region of the spectrum. nih.gov The C=O stretch of the tertiary amide group gives rise to a very strong and sharp absorption band.

Table 3: Characteristic Infrared Absorption Frequencies for this compound This is an interactive data table. Column headers can be clicked to sort the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Amide (C=O) | Stretch | 1670 - 1630 | Strong, Sharp |

| Methylene/Methyl (C-H) | Stretch | 2980 - 2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. The parts of a molecule responsible for UV-Vis absorption are known as chromophores. mdpi.com

In this compound, the primary chromophores are the amide carbonyl group (C=O) and the nitrile group (C≡N).

Amide Chromophore: The carbonyl group exhibits a weak n → π* transition. In non-conjugated amides, this absorption is typically found in the far UV region, around 210-220 nm.

Nitrile Chromophore: The isolated nitrile group is a very weak chromophore, with its electronic transitions occurring at wavelengths below 200 nm, which are often inaccessible with standard spectrophotometers.

Because this compound lacks extended conjugation, it is not expected to absorb strongly in the standard UV-Vis range (200-800 nm). Its analysis would primarily show absorptions in the far UV region, confirming the presence of isolated electronic chromophores. researchgate.net

Theoretical and Computational Investigations of 3 Cyano N,n Diethylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods would provide a deep insight into the intrinsic properties of 3-cyano-N,N-diethylpropanamide.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its molecular geometry, orbital energies, and various reactivity descriptors.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Other DFT-derived properties such as electron affinity, ionization potential, chemical hardness, and electrophilicity index would further quantify its reactive nature. The distribution of electron density and the electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and shows the types of data that would be generated from DFT studies. The values are not based on actual calculations for this specific molecule.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

| Mulliken Charges | C(cyano): +0.1, N(cyano): -0.4, C(carbonyl): +0.5, O(carbonyl): -0.5, N(amide): -0.3 | Partial atomic charges, indicating sites for electrostatic interactions. |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, these high-accuracy calculations would be valuable for benchmarking results from less computationally intensive methods and for obtaining precise values for properties such as bond lengths, bond angles, and vibrational frequencies. This data is essential for interpreting experimental spectroscopic results, for instance, from infrared (IR) or Raman spectroscopy.

The flexibility of the ethyl groups and the propanamide backbone in this compound allows for the existence of multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

By systematically rotating the single bonds within the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. This would reveal the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformations is crucial as it influences the molecule's physical properties and its ability to interact with other molecules.

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict their motion.

These simulations, typically performed over nanoseconds or longer, would reveal how the molecule behaves in different environments, such as in a vacuum or in a solvent. MD is a powerful tool for conformational searching, as it allows the molecule to explore its energy landscape and identify various stable and metastable conformations. The resulting trajectories can be analyzed to understand the flexibility of different parts of the molecule and the timescales of conformational changes.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for studying chemical reactions, allowing for the elucidation of reaction mechanisms, and the identification of transition states and intermediates. For this compound, one could investigate reactions such as the hydrolysis of the nitrile or amide groups.

By modeling the approach of a reactant, such as a water molecule or a hydroxide (B78521) ion, the reaction pathway can be mapped. The highest point on this pathway corresponds to the transition state, which is a critical point that determines the reaction rate. Locating the transition state geometry and calculating its energy allows for the determination of the activation energy of the reaction.

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to confirm that a calculated transition state connects the desired reactants and products. missouri.edu Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. scm.com

For a reaction involving this compound, a successful IRC calculation would trace the path from the transition state to the reactant complex on one side and the product complex on the other, thereby validating the proposed reaction mechanism. missouri.edu The energy profile along the IRC provides a detailed picture of the energy changes that occur throughout the reaction. researchgate.net

Table 2: Illustrative IRC Calculation Results for a Hypothetical Reaction This table illustrates the kind of information obtained from an IRC calculation for a reaction involving this compound. The data is not from a specific study.

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Changes |

| Reactant Complex | 0.0 | Reactants are associated. |

| Transition State | +15.2 | Formation/breaking of specific bonds. |

| Product Complex | -5.8 | Products are associated. |

Intermolecular Interactions and Solvation Effects

The chemical behavior of this compound in a condensed phase is significantly influenced by its intermolecular interactions with surrounding molecules, particularly solvent molecules. Solvation plays a critical role in chemical equilibria, reaction rates, and molecular conformations. nih.govnih.gov Computational studies are essential for understanding these complex solute-solvent interactions at a molecular level. researchgate.net

The structure of this compound features several sites capable of engaging in intermolecular interactions:

Cyano Group (-C≡N): The nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor.

Amide Group (-C(O)N(C₂H₅)₂): The carbonyl oxygen is a strong hydrogen bond acceptor. The tertiary nitrogen lacks a proton for hydrogen bond donation.

Ethyl Groups (-CH₂CH₃): These aliphatic groups can participate in weaker van der Waals interactions.

Hydrogen bonding is a crucial directional interaction that can significantly influence the properties of this compound. frontiersin.org The molecule itself cannot act as a hydrogen bond donor, but it possesses two primary hydrogen bond acceptor sites: the nitrogen atom of the cyano group and the oxygen atom of the amide carbonyl.

Computational and database studies on molecules with similar functional groups have shown that the cyano nitrogen is an effective hydrogen bond acceptor. nih.gov In some systems, particularly those involving "push-pull" electronic effects, the hydrogen-bonding ability of the cyano nitrogen can be enhanced by resonance. nih.gov The amide carbonyl oxygen is also a well-established strong hydrogen bond acceptor. The competition between these two sites for hydrogen bonding with donor molecules (like water or alcohols) would depend on steric accessibility and the local electronic environment.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to model these interactions. By calculating electrostatic potential maps on the molecular surface, regions of high negative potential corresponding to the lone pairs on the cyano nitrogen and carbonyl oxygen can be identified, indicating their susceptibility to electrophilic attack and hydrogen bonding. nih.gov

Table 2: Potential Hydrogen Bonding Interactions for this compound

| H-Bond Acceptor Site | H-Bond Donor Example | Interaction Type | Expected Strength |

| Cyano Nitrogen (-C≡N ) | Water (H₂O), Methanol (CH₃OH) | N···H-O | Moderate to Strong |

| Amide Oxygen (-C=O ) | Water (H₂O), Methanol (CH₃OH) | O···H-O | Strong |

To accurately simulate the behavior of this compound in solution, computational models must account for the effects of the solvent. wikipedia.org These models are generally categorized as either implicit or explicit. wikipedia.org

Implicit Solvent Models: Also known as continuum models, these methods treat the solvent as a continuous medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. nih.gov This approach reduces computational cost significantly. substack.com A cavity is created around the solute molecule, and the solvent's effect is represented as a reaction field that polarizes the solute's electron distribution. Popular implicit models include:

Polarizable Continuum Model (PCM): One of the most common methods, it uses a sophisticated boundary element method to solve the electrostatic equations on the cavity surface. wikipedia.org

COSMO (Conductor-like Screening Model): This model simplifies the problem by assuming the solute is in a perfect conductor, which makes the calculations faster and more robust. wikipedia.org

SMD (Solvation Model based on Density): This model is parameterized to accurately reproduce experimental solvation free energies for a wide range of solvents. wikipedia.org

While efficient, implicit models often fail to capture specific short-range interactions like hydrogen bonding and can struggle to describe the detailed structure of the first solvation shell. nih.govyoutube.com

Explicit Solvent Models: In this approach, a finite number of individual solvent molecules are included in the simulation box along with the solute. This allows for a direct, atomistic description of solute-solvent interactions, including hydrogen bonds and local density fluctuations. wikipedia.orgnih.gov This method is much more computationally demanding because of the large number of atoms involved and the need to sample numerous solvent configurations using methods like Molecular Dynamics (MD) or Monte Carlo simulations. substack.comyoutube.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are often used, where the solute is treated with a high level of quantum theory and the solvent is treated with a more efficient molecular mechanics force field. nih.gov

Table 3: Comparison of Solvent Models

| Feature | Implicit Models (e.g., PCM, SMD) | Explicit Models (e.g., MD, QM/MM) |

| Solvent Representation | Continuous dielectric medium | Individual, discrete molecules |

| Computational Cost | Low to Moderate | Very High |

| Accuracy for H-Bonds | Poor; does not describe specific bonds | High; directly models interactions |

| Solvation Shell Structure | Not described | Can be calculated (e.g., radial distribution functions) |

| Typical Use Case | Rapid energy calculations, geometry optimization | Detailed free energy profiles, studying reaction mechanisms in solution |

Prediction of Spectroscopic Parameters from First Principles

First-principles or ab initio quantum chemical methods allow for the prediction of various molecular properties, including spectroscopic parameters, directly from fundamental physical constants without empirical data. For this compound, these computational techniques can predict its spectroscopic signatures, which is invaluable for structural elucidation and characterization.

Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization to find the molecule's lowest energy structure, the vibrational frequencies can be calculated. This is done by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting frequencies correspond to the normal modes of vibration, which can be directly compared to experimental Infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include the C≡N stretch, the C=O amide I band, and various C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR parameters can also be predicted. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁴N) in the presence of an external magnetic field, chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane). These calculations are highly sensitive to molecular geometry and conformation, providing a powerful link between structure and the NMR spectrum.

Electronic Spectroscopy (UV-Visible): The electronic transitions that give rise to UV-Visible absorption spectra can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). For this compound, these calculations would likely predict transitions involving the n→π* and π→π* electronic excitations of the amide and cyano chromophores. nih.gov

Table 4: Computable Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameter | Relevant Functional Groups |

| Infrared (IR) / Raman | Vibrational Frequencies (cm⁻¹) | -C≡N, -C=O, -C-N, -C-H |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Ethyl protons (-CH₂, -CH₃), Propyl protons (-CH₂-CH₂-) |

| ¹³C NMR | Chemical Shifts (ppm) | Cyano C, Carbonyl C, Ethyl C's, Propyl C's |

| UV-Visible | Excitation Energies (nm), Oscillator Strengths | Amide group, Cyano group |

Future Research Directions and Emerging Trends in 3 Cyano N,n Diethylpropanamide Chemistry

Development of Novel Organocatalytic and Biocatalytic Transformations

The quest for greener and more efficient synthetic methods has propelled the development of organocatalysis and biocatalysis. For 3-cyano-N,N-diethylpropanamide, these fields offer significant opportunities for novel transformations.

Organocatalysis: The presence of both a nitrile group and an amide moiety makes this compound a candidate for various organocatalytic reactions. Future research could focus on asymmetric Michael additions, where the α-carbon to the cyano group acts as a nucleophile. nih.govmdpi.commdpi.comsemanticscholar.org Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, could be employed to achieve high enantioselectivity in the synthesis of complex molecules.

Potential Organocatalytic Reactions:

Asymmetric Michael addition to α,β-unsaturated aldehydes and ketones.

Catalytic alkylation of the α-position.

Enantioselective addition to imines.

Biocatalysis: Biocatalytic methods offer mild reaction conditions and high selectivity. Enzymes such as nitrilases and amidases could be explored for the selective hydrolysis of the nitrile or amide groups of this compound, respectively. researchgate.netresearchgate.net This would provide a green route to the corresponding carboxylic acid or amide derivatives. Furthermore, the development of engineered enzymes could enable novel transformations that are not achievable through traditional chemical methods.

| Catalyst Type | Potential Transformation of this compound | Expected Product | Significance |